Dual Target Engagement: Diflapolin vs. Single-Target FLAP Inhibitors (MK-886, GSK2190915)
Diflapolin demonstrates dual inhibition of FLAP-dependent 5-LO product formation and isolated sEH activity, whereas MK-886 and GSK2190915 act exclusively on FLAP. Diflapolin inhibits 5-LO product formation in intact human monocytes and neutrophils with IC50 values of 30 nM and 170 nM, respectively, and suppresses isolated sEH activity with an IC50 of 20 nM [1]. In contrast, MK-886 inhibits FLAP with an IC50 of 30–44 nM but lacks any sEH inhibitory activity [2]. GSK2190915 binds FLAP with a Kd of 2.9 nM and inhibits LTB4 production in human blood with an IC50 of 76 nM, yet similarly exerts no sEH modulation [3].
| Evidence Dimension | FLAP/sEH dual inhibition vs. single FLAP inhibition |
|---|---|
| Target Compound Data | FLAP: IC50 = 30 nM (monocytes), 170 nM (neutrophils); sEH: IC50 = 20 nM |
| Comparator Or Baseline | MK-886: FLAP IC50 = 30–44 nM, no sEH inhibition; GSK2190915: FLAP binding Kd = 2.9 nM, LTB4 IC50 = 76 nM, no sEH inhibition |
| Quantified Difference | Diflapolin uniquely adds sEH inhibition (IC50 = 20 nM) to FLAP blockade |
| Conditions | Human monocytes/neutrophils (5-LO product formation); isolated sEH enzyme assay |
Why This Matters
This dual activity enables simultaneous suppression of pro-inflammatory leukotrienes and preservation of anti-inflammatory EETs, a mechanistic advantage unattainable with single-target FLAP inhibitors.
- [1] Garscha U, Rossi A, Schuster D, et al. Pharmacological profile and efficiency in vivo of diflapolin, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase. Sci Rep. 2017;7:9398. View Source
- [2] MK-886 (L 663536) - FLAP inhibitor product information. MedChemExpress. View Source
- [3] Fiboflapon (GSK2190915) - FLAP inhibitor product information. MedChemExpress. View Source
